
2-(4-((5-Iodopentyl)oxy)phenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-((5-Iodopentyl)oxy)phenyl)acetic acid is an organic compound with the molecular formula C13H17IO3 and a molecular weight of 348.18 g/mol . This compound features a phenylacetic acid core with a 5-iodopentyl ether substituent on the para position of the phenyl ring. It is a versatile compound used in various chemical and biological research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((5-Iodopentyl)oxy)phenyl)acetic acid typically involves the following steps:
Formation of the 5-iodopentyl ether: This step involves the reaction of 5-iodopentanol with a suitable phenol derivative under basic conditions to form the ether linkage.
Acylation: The phenol derivative is then acylated with chloroacetic acid or its derivatives to introduce the acetic acid moiety.
Industrial Production Methods
化学反応の分析
Types of Reactions
2-(4-((5-Iodopentyl)oxy)phenyl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The phenyl ring and the acetic acid moiety can undergo oxidation and reduction reactions, respectively.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used for substitution reactions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can oxidize the phenyl ring.
Reduction: Reducing agents like lithium aluminum hydride can reduce the acetic acid moiety.
Esterification: Acid catalysts like sulfuric acid or base catalysts like sodium hydroxide can facilitate esterification.
Major Products
Substitution Products: Depending on the nucleophile, products like azido or thiocyanato derivatives can be formed.
Oxidation Products: Oxidation can yield phenolic or quinone derivatives.
Reduction Products: Reduction can yield alcohol derivatives.
Esterification Products: Esterification results in ester derivatives of the compound.
科学的研究の応用
2-(4-((5-Iodopentyl)oxy)phenyl)acetic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound can be used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(4-((5-Iodopentyl)oxy)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The phenylacetic acid moiety can interact with enzymes and receptors, modulating their activity.
類似化合物との比較
Similar Compounds
- 2-(4-((5-Bromopentyl)oxy)phenyl)acetic acid
- 2-(4-((5-Chloropentyl)oxy)phenyl)acetic acid
- 2-(4-((5-Fluoropentyl)oxy)phenyl)acetic acid
Uniqueness
2-(4-((5-Iodopentyl)oxy)phenyl)acetic acid is unique due to the presence of the iodine atom, which imparts distinct reactivity and binding properties compared to its halogenated analogs. The iodine atom’s larger size and polarizability can enhance interactions with biological targets and influence the compound’s overall behavior in chemical reactions.
特性
分子式 |
C13H17IO3 |
|---|---|
分子量 |
348.18 g/mol |
IUPAC名 |
2-[4-(5-iodopentoxy)phenyl]acetic acid |
InChI |
InChI=1S/C13H17IO3/c14-8-2-1-3-9-17-12-6-4-11(5-7-12)10-13(15)16/h4-7H,1-3,8-10H2,(H,15,16) |
InChIキー |
QFTMWVCXRIDYMZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CC(=O)O)OCCCCCI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


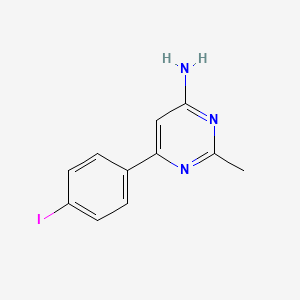

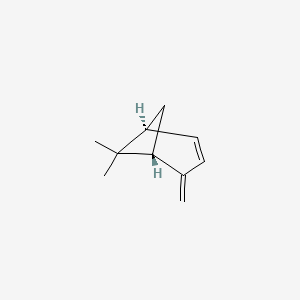
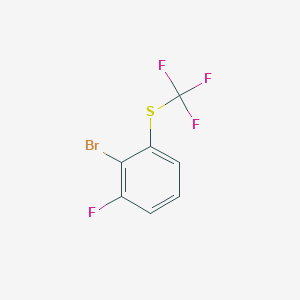
![methyl (1R,3aS,3bS,5aR,9aR,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxylate](/img/structure/B13429266.png)

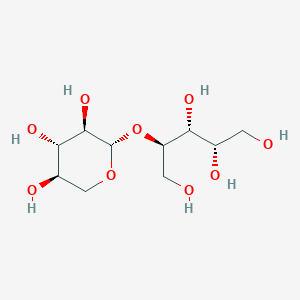
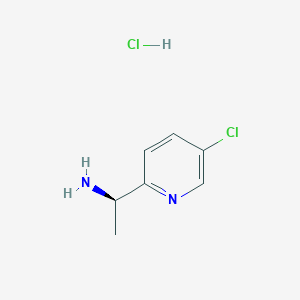
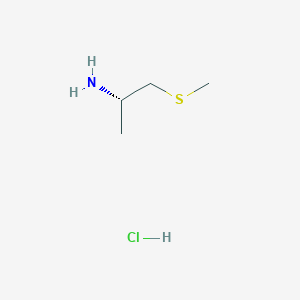
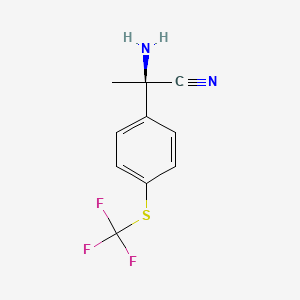
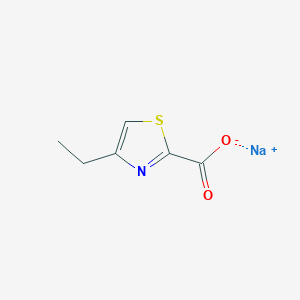
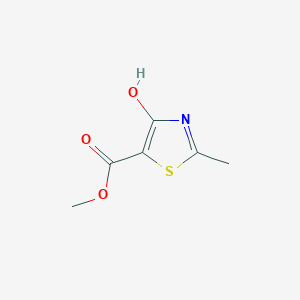

![2-(2-Bromoacetamide)-3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophene](/img/structure/B13429298.png)
